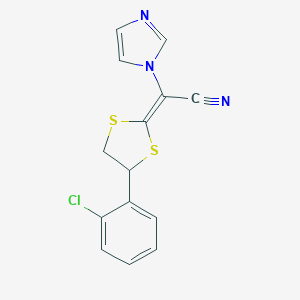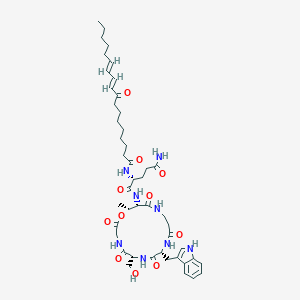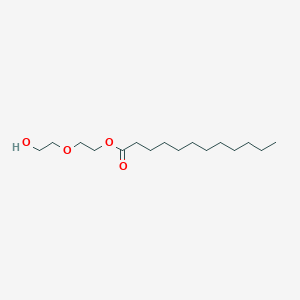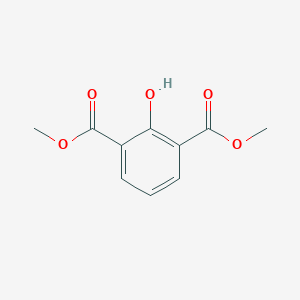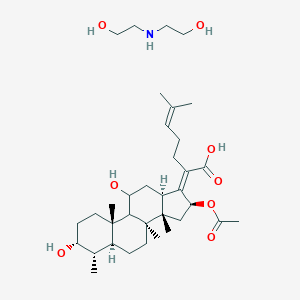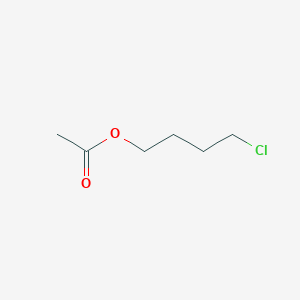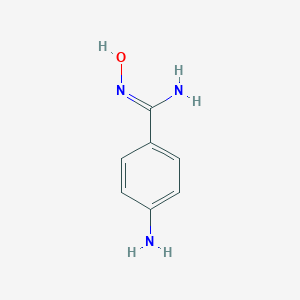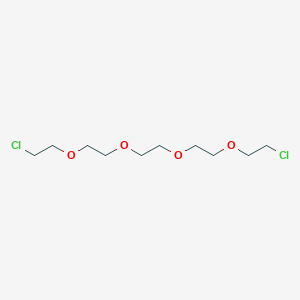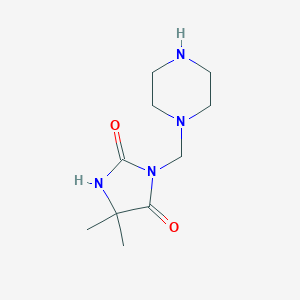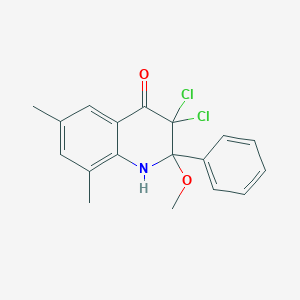
氟立霉素
描述
氟立霉素是一种第二代大环内酯类抗生素。它是红霉素 A 的氟化衍生物,在酸性环境中增强了其稳定性。 这种特性使氟立霉素能够更有效地存活消化过程,从而导致更高的血清浓度和更有效的消除敏感细菌 .
科学研究应用
氟立霉素在科学研究中具有广泛的应用范围:
化学: 它被用作模型化合物,以研究大环内酯类抗生素在各种条件下的行为。
生物学: 它用于研究细菌耐药机制和新型抗菌剂的功效。
作用机制
氟立霉素通过靶向细菌核糖体发挥作用,细菌核糖体是蛋白质合成机制的关键组成部分。具体而言,它与核糖体的 50S 亚基结合,导致蛋白质合成转运步骤的阻断。 这种抑制阻止细菌合成必需的蛋白质,最终导致细菌死亡 .
生化分析
Biochemical Properties
Flurithromycin interacts with various enzymes and proteins in biochemical reactions. It is more tolerant of acidic environments than erythromycin, which means more Flurithromycin survives the digestion process, resulting in higher serum levels . This leads to more efficacious elimination of susceptible bacteria, including Staphylococcus aureus and Streptococcus pyogenes .
Cellular Effects
Flurithromycin has significant effects on various types of cells and cellular processes. For instance, it has been found to be an effective inhibitor of protein synthesis in Haemophilus influenzae . The presence of serum can increase or decrease the duration of the post-antibiotic effect (PAE), depending on the strain being analyzed .
Molecular Mechanism
Like other macrolide antibiotics, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Flurithromycin has been observed to induce a post-antibiotic effect (PAE) that ranges from 0–25 hours for all strains tested . The presence of serum can increase or decrease the duration of the PAE, depending on the strain being analyzed .
Metabolic Pathways
Like other macrolides, it is likely to interact with various enzymes and cofactors in the body .
准备方法
氟立霉素可以通过多种方法合成。一种常见的方法涉及红霉素衍生物的氟化。 具体而言,8,9-脱水红霉素 6,9-半缩醛或其 N-氧化物衍生物与羧酸和 N-F 氟化剂反应
化学反应分析
氟立霉素会发生各种化学反应,包括:
氧化: 这种反应可以改变分子中存在的羟基。
还原: 这种反应可以针对结构中的羰基。
取代: 这种反应可能涉及用其他基团(如卤素)取代官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂和亚硫酰氯等卤化剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .
相似化合物的比较
氟立霉素在所有大环内酯类抗生素中独树一帜,因为它具有氟化结构,这增强了其在酸性环境中的稳定性。类似的化合物包括:
红霉素: 氟立霉素的母体化合物。
阿奇霉素: 另一种大环内酯类抗生素,具有类似的作用机制,但药代动力学特性不同。
氟立霉素的稳定性增强和血清浓度更高,使其成为治疗某些细菌感染的更有效选择,而不是其同类药物。
属性
IUPAC Name |
(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66FNO13/c1-14-24-37(10,46)29(42)21(5)28(41)34(7,38)17-35(8,45)31(52-33-26(40)23(39(11)12)15-18(2)48-33)19(3)27(20(4)32(44)50-24)51-25-16-36(9,47-13)30(43)22(6)49-25/h18-27,29-31,33,40,42-43,45-46H,14-17H2,1-13H3/t18-,19+,20-,21+,22+,23+,24-,25+,26-,27+,29-,30+,31-,33+,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEUHCONYHZURQ-HNUBZJOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66FNO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905085 | |
| Record name | Flurithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82664-20-8 | |
| Record name | Flurithromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82664-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurithromycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082664208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flurithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythromycin, 8-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56C9DTE69V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Flurithromycin?
A: Flurithromycin, like other macrolides, exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits bacterial protein synthesis, ultimately leading to bacteriostatic activity. []
Q2: What is the molecular formula and weight of Flurithromycin?
A: Flurithromycin's molecular formula is C37H66FNO13 and its molecular weight is 747.9 g/mol. []
Q3: What spectroscopic data is available for Flurithromycin?
A: Flurithromycin's structure has been confirmed through UV, IR, NMR, and MS spectroscopy. [] Notably, NMR and HPLC studies indicate the presence of ketonic-hemiketalic equilibrium, a characteristic also observed in Flurithromycin A. []
Q4: How stable is Flurithromycin under different conditions?
A4: Based on the provided research papers, there is no information available regarding Flurithromycin's catalytic properties and applications or its use in computational chemistry and modeling.
Q5: How does the fluorination at the 8-position of Erythromycin affect Flurithromycin's activity?
A: The introduction of fluorine at the 8-position in Flurithromycin enhances its stability compared to Erythromycin. [] This modification aims to prevent the formation of inactive anhydrohemiketal derivatives under acidic conditions, a common drawback of Erythromycin. []
Q6: Are there specific formulation strategies employed to enhance Flurithromycin's stability or bioavailability?
A: Flurithromycin is often administered as Flurithromycin ethylsuccinate, an ester prodrug that improves oral absorption. [] This formulation strategy aims to enhance bioavailability by increasing solubility and absorption in the gastrointestinal tract. []
A6: The provided research papers do not provide specific details regarding SHE regulations for Flurithromycin.
Q7: What is the absorption profile of Flurithromycin?
A: Food does not significantly affect the absorption of Flurithromycin. [] Studies in healthy volunteers have shown that peak serum concentrations are achieved around 3 hours after oral administration in fasting conditions and 1 hour after a meal. []
Q8: How well does Flurithromycin penetrate different tissues?
A: Flurithromycin demonstrates good tissue penetration. [] Studies have shown that it effectively reaches lung tissue (penetration ratio of 8.3), bone (3.6), tonsils (tissue/serum ratio of 2:1), and female genital tissues. [, , ]
Q9: What is the elimination half-life of Flurithromycin?
A: The serum half-life of Flurithromycin is approximately 4 hours. []
Q10: What is the spectrum of activity of Flurithromycin?
A: Flurithromycin exhibits potent in vitro activity against a range of Gram-positive bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus. [, ] It also shows activity against some Gram-negative bacteria like Haemophilus influenzae and anaerobic bacteria, particularly those associated with periodontal diseases. [, , ]
Q11: Has Flurithromycin demonstrated efficacy in clinical settings?
A: Clinical studies have indicated that Flurithromycin is effective in treating various infections, including respiratory tract infections (acute and chronic pharyngitis/tonsillitis, rhinosinusitis, otitis), periodontal diseases, and lower respiratory tract bacterial infections. [, , , , ]
Q12: Does Flurithromycin possess any intracellular activity?
A: Flurithromycin demonstrates intracellular activity against susceptible Staphylococcus aureus strains within human monocytes. [] It exhibits both bacteriostatic and bactericidal activity in this intracellular environment, highlighting its potential in treating intracellular infections. []
Q13: What are the known mechanisms of resistance to Flurithromycin?
A: Resistance to Flurithromycin can arise from mutations in ribosomal RNA or methylation of the 23S rRNA target site. [, , ] These mechanisms are similar to those observed with other macrolides. [, , ]
Q14: Does cross-resistance exist between Flurithromycin and other macrolides?
A: Cross-resistance can occur between Flurithromycin and other macrolides, particularly those belonging to the 14- and 15-membered ring classes. [, , ] This cross-resistance is often associated with the MLS_B phenotype, which confers resistance to macrolides, lincosamides, and streptogramin B antibiotics. [, , ]
A14: The provided research papers do not offer detailed information about the toxicity and safety profile of Flurithromycin, drug delivery and targeting strategies, or specific biomarkers and diagnostics related to its use.
Q15: What analytical methods are used to determine Flurithromycin concentrations?
A: Microbiological assays are commonly employed to determine Flurithromycin concentrations in serum and tissues. [, , ] These methods offer sensitivity and specificity in quantifying the drug levels in biological samples. [, , ]
A15: The provided research papers do not provide information on the environmental impact of Flurithromycin, its degradation pathway, dissolution and solubility properties, analytical method validation, or quality control measures.
A15: The provided research papers do not contain details about Flurithromycin's potential for immunogenicity, its interactions with drug transporters or metabolizing enzymes, or its biocompatibility and biodegradability.
A15: The provided research papers do not offer information on alternative antibiotics to Flurithromycin, recycling and waste management practices related to the drug, or specific research infrastructure and resources dedicated to Flurithromycin research.
Q16: When was Flurithromycin first discovered and introduced?
A: Flurithromycin was first isolated from a blocked mutant of Streptomyces erythraeus ATCC 31772, a strain known to produce Erythromycin. [] While the exact timeline of its discovery isn't specified in the provided papers, it emerged as a promising new macrolide in the late 20th century. []
Q17: Are there any synergistic interactions between Flurithromycin and other drugs?
A: Flurithromycin exhibits synergistic interactions with other antibiotics, particularly beta-lactams like Ampicillin and proton-pump inhibitors like Lansoprazole and Omeprazole, against certain bacterial species. [, ] These synergistic effects can enhance the overall antibacterial activity and potentially improve treatment outcomes. [, ] For instance, the combination of Flurithromycin and proton-pump inhibitors shows promise in treating Helicobacter pylori infections. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


